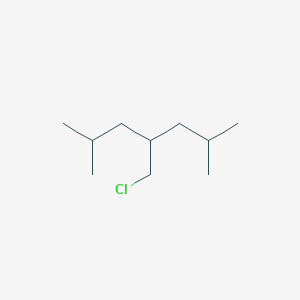

4-(Chloromethyl)-2,6-dimethylheptane

Description

4-(Chloromethyl)-2,6-dimethylheptane is a branched alkane derivative with a chloromethyl (-CH$2$Cl) substituent at the fourth carbon and methyl (-CH$3$) groups at the second and sixth positions of a heptane backbone.

Hypothetical Molecular Formula: C${10}$H${21}$Cl

Calculated Molecular Weight: ~176.73 g/mol (based on additive contributions of substituents to 2,6-dimethylheptane).

Key Features:

Properties

Molecular Formula |

C10H21Cl |

|---|---|

Molecular Weight |

176.72 g/mol |

IUPAC Name |

4-(chloromethyl)-2,6-dimethylheptane |

InChI |

InChI=1S/C10H21Cl/c1-8(2)5-10(7-11)6-9(3)4/h8-10H,5-7H2,1-4H3 |

InChI Key |

PUDXXXNDQVUEHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC(C)C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,6-dimethylheptane typically involves the chloromethylation of 2,6-dimethylheptane. One common method is the reaction of 2,6-dimethylheptane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(Chloromethyl)-2,6-dimethylheptane may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,6-dimethylheptane can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Alcohols, amines, or thioethers.

Oxidation: Alcohols or carboxylic acids.

Reduction: Methyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-2,6-dimethylheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,6-dimethylheptane involves its reactivity towards nucleophiles, oxidizing agents, and reducing agents. The chloromethyl group is highly reactive, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

4-Chloro-2,6-dimethylheptane ()

- Molecular Formula : C$9$H${19}$Cl

- Molecular Weight : 162.70 g/mol

- Substituent : Chlorine atom (-Cl) directly attached to C4.

- Key Differences: The absence of a methylene spacer between Cl and the main chain reduces steric bulk compared to the chloromethyl analog. Lower molecular weight (162.70 vs. ~176.73 g/mol) suggests differences in volatility and density.

2,6-Dimethylheptane ()

- Molecular Formula : C$9$H${20}$

- Molecular Weight : ~128.26 g/mol (calculated).

- Substituents : Methyl groups at C2 and C5.

- Key Differences: Non-halogenated structure results in lower polarity, making it more suitable as a fuel component (e.g., in gasoline blends). Boiling Point: Estimated to be lower than chlorinated derivatives due to weaker intermolecular forces. For example, 2,6-dimethylheptane derivatives from petroleum exhibit boiling points in the range of 140–160°C . Applications: Used in hydrocarbon research and fuel optimization due to its branched isomer properties .

3,3-Bis(methoxymethyl)-2,6-dimethylheptane ()

- Molecular Formula : C${14}$H${28}$O$_2$

- Molecular Weight : ~228.37 g/mol (calculated).

- Substituents : Methoxymethyl (-CH$2$OCH$3$) groups at C3.

- Key Differences :

- Oxygen-containing substituents enhance polarity and hydrogen-bonding capacity, increasing solubility in polar solvents.

- Applications: High octane number (~100) makes it valuable as a gasoline additive, unlike chlorinated compounds, which are unsuitable for fuels due to chlorine emissions .

- Thermal Stability: Methoxy groups may decompose at lower temperatures compared to chloromethyl groups.

2,5-Dimethylheptane and Other Structural Isomers ()

- Structural Isomerism: 2,5-Dimethylheptane (C$9$H${20}$) differs in branching position, leading to distinct physical properties. For example, isomers like 2,5-dimethylheptane are detected in car emissions, with concentrations influenced by fuel composition . Boiling Points: Minor positional changes in branching can alter boiling points by 5–10°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.